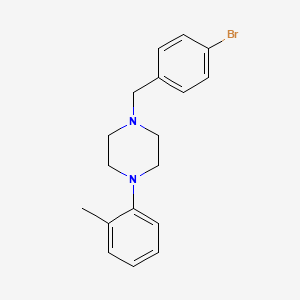
1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde, also known as NMP, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. NMP is a derivative of pyrrole, a heterocyclic organic compound that is widely used in the production of pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The exact mechanism of action of 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde is not well understood, but it is believed to interact with biological molecules such as proteins and nucleic acids through non-covalent interactions such as hydrogen bonding and van der Waals forces. 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and reduce inflammation. 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde has also been shown to exhibit neuroprotective properties, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde is its ease of synthesis and purification, which makes it a readily available and cost-effective compound for laboratory experiments. However, one limitation of 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde is its relatively low solubility in water, which may limit its use in certain biological assays.
Orientations Futures
There are numerous potential future directions for research on 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde, including the development of new synthetic methods for the production of 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde derivatives with enhanced properties. 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde may also be investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde may be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Méthodes De Synthèse
The synthesis of 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde involves the reaction of 1-naphthylmethylamine with 2-acetylpyrrole in the presence of a catalyst such as boron trifluoride etherate. The resulting product is a yellowish-brown powder that is soluble in organic solvents such as chloroform and dichloromethane.
Applications De Recherche Scientifique
1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde is in the field of organic electronics, where it has been shown to exhibit excellent charge transport properties. 1-(1-naphthylmethyl)-1H-pyrrole-2-carbaldehyde has also been investigated as a potential building block for the synthesis of novel materials with unique optical and electronic properties.
Propriétés
IUPAC Name |
1-(naphthalen-1-ylmethyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-12-15-8-4-10-17(15)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOULQAPYIIWPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=CC=C3C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)pyrrole-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5729802.png)
![2-methyl-5-(2-oxo-2-phenylethyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5729814.png)


![2-(3,4-dichlorophenyl)-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5729840.png)
![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5729841.png)
![N-[4-(isobutyrylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5729847.png)



![2-(3,4-dichlorophenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5729874.png)
![1-methyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5729881.png)